molecular formula C19H18BrN3O2S B2448849 (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1795304-31-2

(2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2448849
CAS No.: 1795304-31-2
M. Wt: 432.34
InChI Key: GZGPXOAQKQNXFF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiophene ring, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. These rings introduce a degree of rigidity into the molecule, which can have significant effects on its chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Antibacterial Activity

A significant application of compounds similar to (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is in the field of antibacterial activity. Research by (Rai et al., 2010), (Khalid et al., 2016), and (Reddy & Reddy, 2016) demonstrates that compounds with similar structures exhibit antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Cancer Cell Growth Inhibition

The compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, related to the compound , has been studied for its potential in inhibiting cancer cell growth. (Lefranc et al., 2013) found that this compound displayed significant in vitro growth inhibitory activity against human cancer cell lines, including glioma cell lines.

Metabotropic Glutamate Receptor Modulation

Research by (Liu et al., 2008) on ADX47273, a compound structurally similar to this compound, revealed its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This suggests potential applications in treating schizophrenia and enhancing cognitive functions.

Structural and Molecular Docking Studies

The synthesis and molecular characterization of related compounds, as conducted by (Shahana & Yardily, 2020), provide insights into their structural properties and potential interactions with biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of these compounds.

Antifungal Activity

Compounds with similar structural features have been evaluated for their antifungal properties. For instance, (Kaneria et al., 2016) and (Ashok et al., 2017) found that compounds with a similar structure displayed antimicrobial activity, including against fungal strains.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in pharmaceuticals, where they might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses in fields such as pharmaceuticals or materials science. This could involve testing its biological activity or studying its physical properties in more detail .

Properties

IUPAC Name

(2-bromophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPXOAQKQNXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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